molecular formula C6H11ClO2 B8691325 pentan-3-yl chloroformate

pentan-3-yl chloroformate

Cat. No.: B8691325
M. Wt: 150.60 g/mol
InChI Key: QUZQVZBZYLHJGX-UHFFFAOYSA-N
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Description

Pentan-3-yl chloroformate (C₆H₁₁ClO₂) is a chloroformate ester derived from pentan-3-ol. Chloroformates, in general, are highly reactive compounds characterized by the functional group Cl(O)CO–R, where R is an alkyl or aryl group. This compound features a branched alkyl chain (3-pentyl group), which may influence its physicochemical properties and reactivity compared to linear or smaller alkyl analogs. Chloroformates are widely used in organic synthesis, analytical derivatization, and industrial applications due to their ability to act as acylating agents .

Properties

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

pentan-3-yl carbonochloridate

InChI

InChI=1S/C6H11ClO2/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3

InChI Key

QUZQVZBZYLHJGX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: pentan-3-yl chloroformate can be synthesized through the reaction of pentanol with phosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The process involves bubbling phosgene into a solution of pentanol in a solvent like toluene, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of 3-pentyl chloroformate follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene and the need to handle it under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: pentan-3-yl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

pentan-3-yl chloroformate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-pentyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets include functional groups like hydroxyl, amino, and carboxyl groups, leading to the formation of carbamates, esters, and anhydrides .

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

The following comparison focuses on ethyl chloroformate, methyl chloroformate, and chloromethyl chloroformate, as these compounds are well-documented in the provided evidence and share functional similarities with pentan-3-yl chloroformate.

Physical and Chemical Properties
Property Ethyl Chloroformate Methyl Chloroformate Chloromethyl Chloroformate This compound (Inferred)
Molecular Formula C₃H₅ClO₂ C₂H₃ClO₂ C₂H₂Cl₂O₂ C₆H₁₁ClO₂
Molecular Weight 108.5 g/mol 94.5 g/mol 128.94 g/mol 150.6 g/mol (estimated)
Boiling Point 95°C ~70°C (estimated) Not reported ~130–150°C (estimated)
Density 1.14 g/cm³ ~1.18 g/cm³ (estimated) Not reported ~1.02–1.10 g/cm³ (estimated)
Solubility Soluble in acetone, THF Soluble in polar solvents Reacts violently with water Likely soluble in organic solvents
Reactivity Hydrolyzes to release HCl, CO₂ Enhanced reactivity in SEI* Lachrymator; reacts with water Slower hydrolysis (steric hindrance)

*SEI = Solid Electrolyte Interphase (battery applications)

Key Observations :

  • Ethyl chloroformate is a benchmark compound for derivatization in chromatography due to its balanced reactivity and volatility .
  • Methyl chloroformate exhibits higher electrophilicity, making it useful in battery electrolyte additives to improve conductivity .
  • Chloromethyl chloroformate is highly toxic (lachrymator) and primarily used in specialized syntheses .
  • This compound , with its branched alkyl chain, is expected to show reduced reactivity compared to methyl or ethyl analogs due to steric hindrance. Its higher molecular weight may also limit volatility, affecting applications in gas-phase derivatization .

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